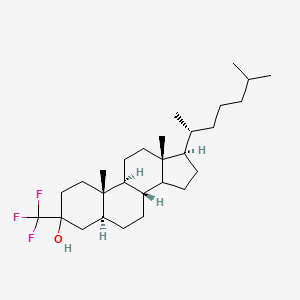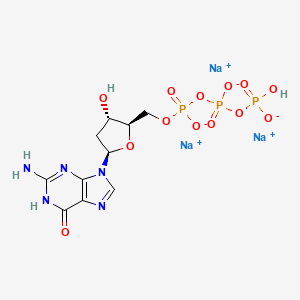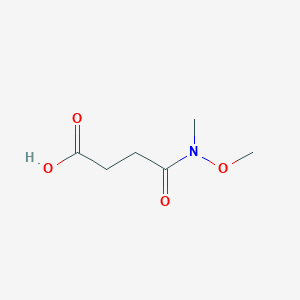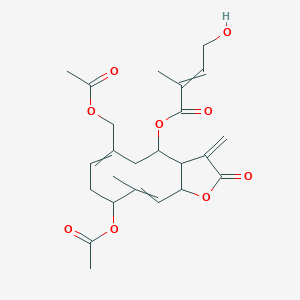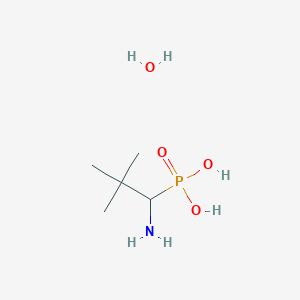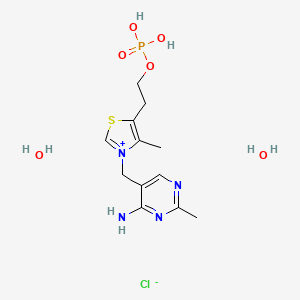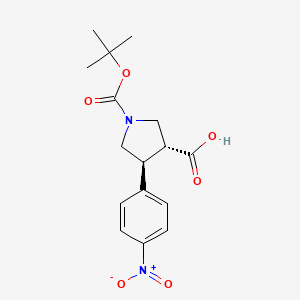
(3R,4S)-Ácido 1-(terc-butoxicarbonil)-4-(4-nitrofenil)pirrolidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a nitrophenyl group, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interaction with other molecules.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is exploited in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its chiral nature makes it valuable in studying stereospecific interactions in biological systems.
Medicine
In medicinal chemistry, the compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
In the chemical industry, the compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzaldehyde and L-proline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving L-proline and 4-nitrobenzaldehyde under acidic or basic conditions.
Introduction of Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives like esters or amides.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Esters, amides.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the reactants used.
Mecanismo De Acción
The biological activity of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is primarily due to its interaction with specific molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. The nitrophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the nitro group, affecting its reactivity and biological activity.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
Uniqueness
The presence of the nitro group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid makes it unique compared to its analogs. The nitro group enhances the compound’s electron-withdrawing properties, influencing its reactivity in chemical reactions and its interaction with biological targets. This makes the compound particularly useful in applications where strong electron-withdrawing effects are desired.
Propiedades
Número CAS |
959579-94-3 |
|---|---|
Fórmula molecular |
C16H20N2O6 |
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(7-5-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
Clave InChI |
GSPFANURARKSQW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
(3S,4R)-4-(4-Nitrophenyl)-1,3-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-L-ribofuranosyl]-1H-pyrazole-3-carboxy](/img/new.no-structure.jpg)
